isobutyl 4-methylphenyl carbonate

Description

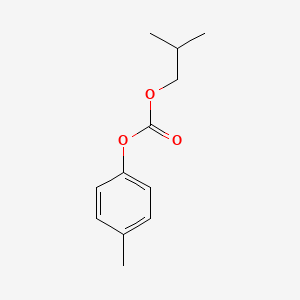

Isobutyl 4-methylphenyl carbonate is an ester derivative combining an isobutyl alcohol moiety with a 4-methylphenol group via a carbonate linkage. Its molecular structure (C₁₂H₁₆O₃) features a phenyl ring substituted with a methyl group at the para position and an isobutyl carbonate ester functional group.

Synthesis: Likely synthesized via the reaction of 4-methylphenol with isobutyl chloroformate (C₅H₉ClO₂), a reactive intermediate noted in chloroformate chemistry . This method aligns with esterification pathways common in carbonate production.

Applications: Carbonate esters are typically utilized as solvents, plasticizers, or intermediates in organic synthesis.

Properties

IUPAC Name |

(4-methylphenyl) 2-methylpropyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)8-14-12(13)15-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTJEGRHKRMKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues: Carbonate Esters

Isobutyl 4-methylphenyl carbonate belongs to the alkyl aryl carbonate family. Key comparisons include:

a) Isobutyl Chloroformate (C₅HₙClO₂)

- Structure: Shares the isobutyl group but replaces the carbonate-linked 4-methylphenol with a reactive chloroformate group.

- Reactivity : Highly reactive with nucleophiles (e.g., water, alcohols), unlike the more stable carbonate ester .

- Toxicity : Classified as corrosive and toxic due to its hydrolytic release of HCl, whereas carbonates like this compound are generally less hazardous .

b) Diphenyl Carbonate (C₁₃H₁₀O₃)

- Structure : Features two phenyl groups attached to the carbonate backbone.

- Applications: Widely used in polycarbonate production. The 4-methyl substitution in this compound may enhance solubility in non-polar solvents compared to diphenyl carbonate.

Substituent Analogues: 4-Methylphenyl Derivatives

Compounds with para-methylphenyl groups exhibit distinct physicochemical properties:

a) 5-(4-Methylphenyl)-2-phenyl-oxazolo[4,5-d]pyrimidine (C₁₉H₁₄N₄O)

- Structure : A heterocyclic compound with a 4-methylphenyl substituent .

- Comparison : While structurally divergent (oxazolo-pyrimidine core vs. carbonate ester), the 4-methylphenyl group may confer similar lipophilicity, influencing solubility and bioavailability.

b) 2,6-Di-tert-butyl-4-methylphenol (C₁₅H₂₄O)

- Structure: A phenolic antioxidant with steric hindrance from tert-butyl groups .

- Comparison: The 4-methyl group in both compounds enhances stability, but the carbonate ester in this compound reduces antioxidant activity compared to free phenols.

Data Table: Key Properties of this compound and Analogues

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing isobutyl 4-methylphenyl carbonate, and how do reaction parameters affect yield?

- Methodological Answer : The compound can be synthesized via transesterification between dimethyl carbonate and 4-methylphenol in the presence of isobutyl alcohol, using acid or base catalysts. Reactive distillation (RDWC) is an advanced method to enhance yield by simultaneously separating products and recycling reactants, as demonstrated in esterification processes for similar compounds . Key parameters include catalyst type (e.g., lipases or metal oxides), temperature (80–120°C), and molar ratios. For example, excess dimethyl carbonate shifts equilibrium toward product formation .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- NMR : In H NMR, expect signals at δ 1.0–1.2 ppm (isobutyl CH), δ 2.3 ppm (4-methylphenyl CH), and δ 4.2–4.5 ppm (ester-linked OCH). C NMR will show carbonyl carbon at ~155 ppm.

- IR : Strong absorbance at ~1750 cm (C=O stretch) and 1250 cm (C-O-C asymmetric stretch).

- GC-MS : Use a polar column (e.g., DB-5) with electron ionization; molecular ion [M] and fragment ions (e.g., loss of isobutoxy group) confirm structure .

Q. What storage and handling protocols are critical for maintaining the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C. Avoid moisture and strong oxidizers. Conduct stability tests via accelerated aging (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis by-products. Ground metal containers during transfer to prevent static ignition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : Use a factorial design of experiments (DoE) to evaluate interactions between temperature, catalyst loading, and solvent polarity. For example, lipase-catalyzed reactions in supercritical CO reduce side reactions by enhancing substrate diffusivity. Monitor intermediates via in-situ FTIR or Raman spectroscopy. Post-synthesis, purify via fractional distillation or silica gel chromatography (hexane:ethyl acetate gradient) .

Q. What experimental approaches are suitable for studying the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct hydrolysis kinetics in buffered solutions (pH 2–12) at 25–60°C. Use HPLC or UV-Vis spectroscopy to quantify remaining carbonate. For acidic conditions (pH < 5), the ester bond cleaves via acid-catalyzed mechanisms; in alkaline media (pH > 9), base-catalyzed hydrolysis dominates. Compare activation energy (E) using the Arrhenius equation .

Q. How can phase behavior studies (e.g., miscibility) inform applications of this compound in multiphase systems?

- Methodological Answer : Determine minimum miscibility pressure (MMP) using a long-slim-tube displacement apparatus, as applied to similar esters in CO-crude oil systems . Vary temperature (30–100°C) and pressure (10–40 MPa) to generate phase diagrams. Cloud-point measurements or dynamic light scattering (DLS) can assess solubility in polymer matrices or microemulsions.

Q. How can computational modeling predict the solubility and reactivity of this compound in novel solvents?

- Methodological Answer : Apply COSMO-RS or Hansen solubility parameters to screen solvents. Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solute-solvent interactions. Density functional theory (DFT) calculates reaction pathways, such as nucleophilic attack on the carbonyl carbon .

Q. How should researchers resolve contradictions in reported reaction mechanisms for carbonate esterification?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between concerted (single-step) and stepwise mechanisms. Use labeled O in the carbonyl group to track oxygen exchange. Compare experimental rate constants with theoretical values from DFT calculations .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. IR for functional groups). Replicate experiments under standardized conditions to isolate variables.

- Safety Compliance : Follow protocols from MSDS analogs (e.g., isobutyl nitrile) for handling flammable/volatile esters, including fume hood use and emergency rinse stations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.